An In-depth Technical Guide to 1-Methylimidazolidine-2-thione (CAS 13431-10-2)
An In-depth Technical Guide to 1-Methylimidazolidine-2-thione (CAS 13431-10-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazolidine-2-thione, also known as Methimazole or Tapazole, is a heterocyclic compound belonging to the imidazoline class.[1] With the CAS number 13431-10-2, this compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of N-heterocyclic carbene (NHC) ligands for transition metal catalysis and medicinal chemistry. Its derivatives, especially gold(I)-NHC complexes, have garnered significant interest for their potential anticancer properties. This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of 1-Methylimidazolidine-2-thione, with a focus on detailed experimental protocols and the mechanistic insights into the biological activity of its derivatives.
Physicochemical Properties
1-Methylimidazolidine-2-thione is typically a light yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 13431-10-2 | [1][2] |
| Molecular Formula | C4H8N2S | [1][3] |
| Molecular Weight | 116.18 g/mol | [1] |
| Appearance | Light yellow crystalline flakes/powder | [1][2] |
| Melting Point | 144-147 °C (lit.) | [1][2] |
| Boiling Point | 280 °C (estimate) | [1][2] |
| Density | 1.095 g/cm³ (estimate) | [1][2] |
| Synonyms | 1-Methyl-2-imidazolidinethione, N-Methylethylenethiourea, Methimazole, Tapazole | [1][4] |
Synthesis and Purification
The synthesis of 1-Methylimidazolidine-2-thione can be achieved through the reaction of N-methylethylenediamine with carbon disulfide.
Experimental Protocol: Synthesis
Materials:
-
N-Methylethylenediamine
-
Carbon disulfide
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid
-
Acetone (cold)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine in a 1:1 mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution. A white precipitate may form.
-
After the initial addition, heat the reaction mixture to 60 °C and add a further quantity of carbon disulfide.
-
Heat the mixture under reflux (approximately 110 °C) for 1 hour.
-
Add a few drops of concentrated hydrochloric acid and continue to reflux for an additional 10 hours.
-
Cool the reaction mixture and store it in a freezer to facilitate complete precipitation.
-
Collect the precipitate by filtration and wash with cold acetone to yield 1-Methylimidazolidine-2-thione.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 1-Methylimidazolidine-2-thione
-
Ethanol or Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol or water.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The structural confirmation of 1-Methylimidazolidine-2-thione is typically performed using spectroscopic methods.
Spectroscopic Data:
-
¹H NMR (CDCl₃, ppm): δ 5.7 (sb, 1H, NH), 3.72 (m, 2H, C⁴H), 3.57 (m, 2H, C⁵H), 3.15 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): ν 3196 (N-H), 2945, 2872 (C-H), 1512, 1480 (C-N + C-H), 1200 (C=S), 958 (N-CH₃).
Applications in Drug Development: Gold(I)-NHC Complexes
A significant application of 1-Methylimidazolidine-2-thione is its use as a precursor for N-heterocyclic carbene (NHC) ligands in gold(I) complexes, which have shown promising anticancer activity.[1][2]
Experimental Protocol: Synthesis of a Gold(I)-NHC Complex
This protocol is a general representation for the synthesis of gold(I)-NHC complexes and may require optimization for 1-Methylimidazolidine-2-thione.
Materials:
-
1-Methylimidazolidine-2-thione
-
Silver(I) oxide (Ag₂O)
-
Chlorido(dimethylsulfide)gold(I) [(Me₂S)AuCl]
-
Dichloromethane (anhydrous)
-
Celite
Procedure:
-
In a light-protected flask, stir a mixture of 1-Methylimidazolidine-2-thione (as the corresponding imidazolium salt precursor) and silver(I) oxide in anhydrous dichloromethane at room temperature overnight. This step forms the silver-NHC intermediate.
-
Add chlorido(dimethylsulfide)gold(I) to the mixture and continue stirring for an extended period (e.g., 24-60 hours).
-
Filter the reaction mixture through a pad of Celite to remove silver salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid with appropriate solvents (e.g., diethyl ether, hexane) to afford the purified gold(I)-NHC complex.
Biological Activity and Mechanism of Action
Derivatives of imidazolidine-2-thione have been investigated for various biological activities, including as antimicrobial and anticancer agents.[5] Gold(I)-NHC complexes, in particular, are known to exhibit potent cytotoxic effects against cancer cell lines.
The primary mechanism of action for many gold(I) complexes is the inhibition of the enzyme thioredoxin reductase (TrxR).[6] TrxR is a key enzyme in the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.
Diagram: Proposed Anticancer Mechanism of Gold(I)-NHC Complexes
References
- 1. scialert.net [scialert.net]
- 2. Gold(I) and Gold(III) N‐Heterocyclic Carbene Complexes as Antibacterial Agents and Inhibitors of Bacterial Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guided Antitumoural Drugs: (Imidazol‐2‐ylidene)(L)gold(I) Complexes Seeking Cellular Targets Controlled by the Nature of Ligand L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

